

Physicochemical Properties of Isocolumbin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isocolumbin*

Cat. No.: *B15589706*

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Introduction

Isocolumbin, a furanoditerpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and antimicrobial properties.[1][2] As a secondary metabolite isolated from various plant species, a thorough understanding of its physicochemical characteristics is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of **Isocolumbin**, detailed experimental protocols for their determination, and an exploration of its known and putative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Data Summary

The fundamental physicochemical properties of **Isocolumbin** are summarized in the tables below, providing a quick reference for researchers.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₂ O ₆	[3]
Molecular Weight	358.39 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	190 °C	[4]
Boiling Point (Predicted)	898.4 ± 65.0 °C	[5]
pKa (Predicted)	7.81 ± 0.25	[5]
Density (Predicted)	1.360 g/cm ³	[1]

Solvent	Solubility	Source(s)
Chloroform	Soluble	[5]
Dichloromethane	Soluble	
Ethyl Acetate	Soluble	
DMSO	Soluble	
Acetone	Soluble	
Water	Insoluble	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Isocolumbin** are provided below. These protocols are based on established analytical techniques for natural products.

Determination of Melting Point

The melting point of **Isocolumbin** can be determined using the capillary method with a melting point apparatus.

Materials and Equipment:

- Melting point apparatus
- Capillary tubes (one end sealed)
- **Isocolumbin** sample (finely powdered)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the **Isocolumbin** sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. The packed sample height should be approximately 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point. When the temperature is within 15-20°C of the expected melting point (190°C), reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.^[6]
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).^[7] A sharp melting range (within 1-2°C) is indicative of a pure compound.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.^[8]

Materials and Equipment:

- **Isocolumbin** sample
- Selected solvents (e.g., DMSO, ethanol, water)
- Small glass vials with screw caps
- Analytical balance
- Orbital shaker or magnetic stirrer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **Isocolumbin** to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of dissolved **Isocolumbin**.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Extraction and Isolation from Plant Material

Isocolumbin is a natural product and can be extracted and isolated from plant sources. The following is a general workflow.

Materials and Equipment:

- Dried and powdered plant material
- Solvents for extraction (e.g., methanol, ethanol, ethyl acetate)
- Soxhlet apparatus or maceration setup
- Rotary evaporator
- Chromatography columns (e.g., silica gel, Sephadex)
- Thin-Layer Chromatography (TLC) plates and developing chambers
- HPLC system for purification

Procedure:

- **Extraction:** Extract the powdered plant material with a suitable solvent. This can be done by maceration (soaking at room temperature) or by using a Soxhlet apparatus for continuous extraction.
- **Concentration:** Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Fractionation:** Subject the crude extract to column chromatography over silica gel. Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components based on their polarity.
- **Monitoring:** Monitor the fractions using TLC to identify those containing **Isocolumbin** (visualized under UV light or with a suitable staining reagent).
- **Purification:** Combine the fractions containing **Isocolumbin** and further purify them using techniques such as preparative HPLC to obtain the pure compound.

Analytical Workflow for Characterization

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and characterization of **Isocolumbin**.

HPLC Analysis:

- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol is common for separating diterpenoids.^{[9][10]}
- **Detection:** A UV detector is used, with the detection wavelength set to the absorbance maximum of **Isocolumbin**.
- **Quantification:** Quantification can be performed by creating a calibration curve with known concentrations of a pure **Isocolumbin** standard.

NMR Analysis:

- **Sample Preparation:** Dissolve a few milligrams of the purified **Isocolumbin** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Spectra Acquisition:** Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
- **Structure Elucidation:** The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to elucidate and confirm the chemical structure of **Isocolumbin**.

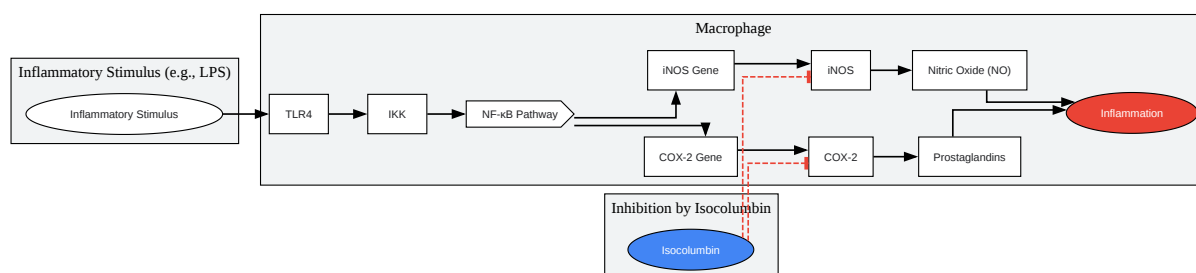
Signaling Pathways and Biological Activity

Isocolumbin exhibits promising anti-inflammatory and antimicrobial activities. While the precise molecular mechanisms are still under investigation, studies on related compounds and furanoditerpenes provide insights into the potential signaling pathways involved.

Anti-inflammatory Activity: Inhibition of COX-2 and Nitric Oxide Signaling

The anti-inflammatory effects of furanoditerpenes are often attributed to their ability to modulate key inflammatory pathways. For the closely related compound columbin, studies have shown that its anti-inflammatory action involves the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, without affecting the NF- κ B signaling pathway. It is plausible that **Isocolumbin** shares a similar mechanism.

The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent pro-inflammatory molecules.[11] Nitric oxide, produced by inducible nitric oxide synthase (iNOS), also plays a crucial role in inflammation.[8] By inhibiting COX-2 and iNOS, **Isocolumbin** can effectively reduce the production of these inflammatory mediators.

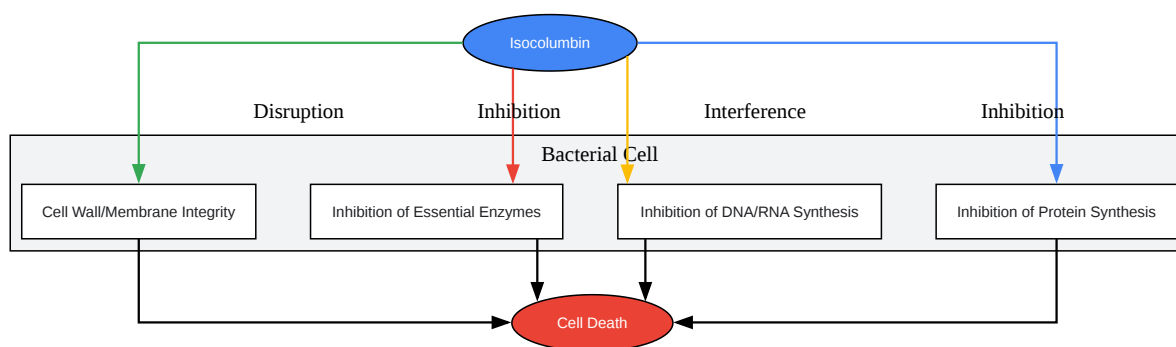


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Caption: Putative anti-inflammatory mechanism of **Isocolumbin**.

Antimicrobial Activity: Potential Mechanisms

The precise signaling pathways for the antimicrobial activity of **Isocolumbin** have not been fully elucidated. However, natural products employ a variety of mechanisms to inhibit microbial growth. These can include disruption of the cell membrane, inhibition of essential enzymes, interference with nucleic acid synthesis, or modulation of microbial signaling pathways.

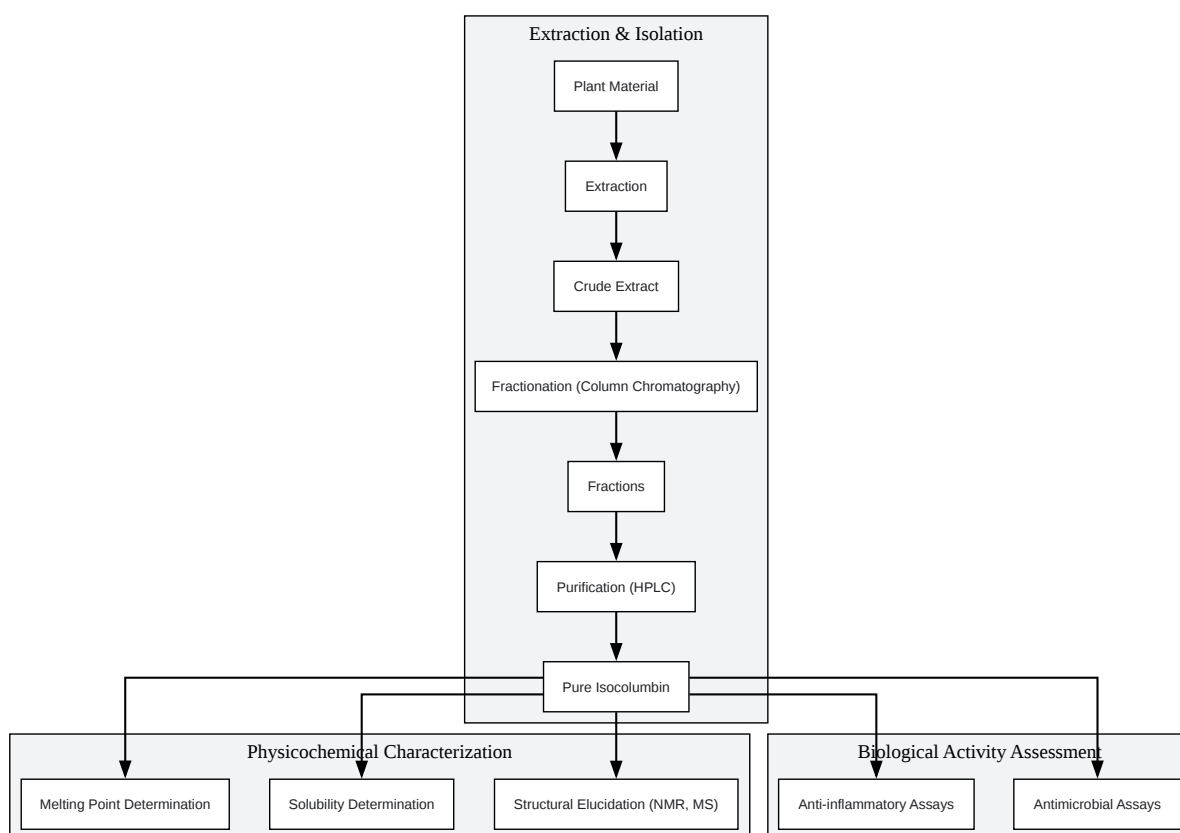


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Caption: General antimicrobial mechanisms of natural products.

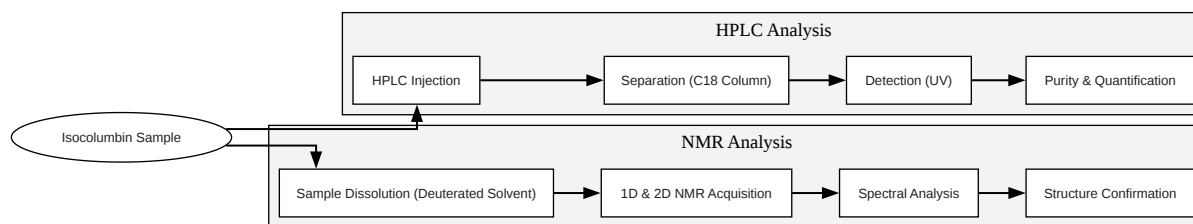
Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments and analyses in the study of **Isocolumbin**.



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Caption: Overall experimental workflow for **Isocolumbin** research.



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